molecular formula C13H13NO4 B11797297 Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate

Ethyl 2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate

Cat. No.: B11797297
M. Wt: 247.25 g/mol
InChI Key: HNVVQMMYIWXNPO-UHFFFAOYSA-N
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Description

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a phenyl group substituted with a hydroxymethyl group at the 4-position and an ethyl ester group at the 5-position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(hydroxymethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(carboxymethyl)phenyl oxazole-5-carboxylate.

    Reduction: Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-methanol.

    Substitution: Various substituted phenyl oxazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The hydroxymethyl and ester groups can also influence its solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

Ethyl2-(4-(hydroxymethyl)phenyl)oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its solubility and reactivity, while the ethyl ester group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenyl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-13(16)11-7-14-12(18-11)10-5-3-9(8-15)4-6-10/h3-7,15H,2,8H2,1H3

InChI Key

HNVVQMMYIWXNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=CC=C(C=C2)CO

Origin of Product

United States

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